Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis
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Overview
Description
Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-B]pyrazine ring system, followed by the introduction of the tert-butyl ester and the 6,6-dioxide functionalities. Common reagents used in these reactions include sulfur-containing compounds, amines, and oxidizing agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-B]pyrazine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Pyrazolo[3,4-B]pyridines: These compounds have a similar bicyclic structure but with a pyridine ring instead of a thieno ring.
Uniqueness
Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis is unique due to the presence of the tert-butyl ester and the 6,6-dioxide functionalities, which confer specific chemical properties and potential biological activities. These features distinguish it from other similar compounds and make it a valuable target for research and development .
Properties
Molecular Formula |
C11H20N2O4S |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl (4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
KOZDDZXSEPRNPZ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2 |
Origin of Product |
United States |
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